molecular formula C10H12N2S B3056689 1-Allyl-3-phenyl-2-thiourea CAS No. 7341-63-1

1-Allyl-3-phenyl-2-thiourea

Cat. No.: B3056689
CAS No.: 7341-63-1
M. Wt: 192.28 g/mol
InChI Key: RJTICPGQFMYYEG-UHFFFAOYSA-N
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Description

1-Allyl-3-phenyl-2-thiourea is an organosulfur compound with the molecular formula C10H12N2S. It is a derivative of thiourea, where the hydrogen atoms are substituted by an allyl group and a phenyl group. This compound is known for its diverse applications in organic synthesis and biological research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-phenyl-2-thiourea can be synthesized through the reaction of allyl isothiocyanate with aniline. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C3H5NCS+C6H5NH2C3H5NHC(S)NHC6H5\text{C}_3\text{H}_5\text{NCS} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_3\text{H}_5\text{NHC(S)NH}\text{C}_6\text{H}_5 C3​H5​NCS+C6​H5​NH2​→C3​H5​NHC(S)NHC6​H5​

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

1-Allyl-3-phenyl-2-thiourea has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-3-phenyl-2-thiourea involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1-Allyl-2-thiourea
  • N-Phenylthiourea
  • N-Allyl-N’-phenylthiourea

Comparison: 1-Allyl-3-phenyl-2-thiourea is unique due to the presence of both allyl and phenyl groups, which enhance its reactivity and biological activity compared to simpler thiourea derivatives. The combination of these groups allows for a broader range of chemical reactions and applications .

Properties

IUPAC Name

1-phenyl-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTICPGQFMYYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223639
Record name Urea, 1-allyl-3-phenyl-2-thio-
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Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7341-63-1
Record name N-Phenyl-N′-2-propen-1-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7341-63-1
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Record name Urea, 1-allyl-3-phenyl-2-thio-
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Record name 1-Allyl-3-phenyl-2-thiourea
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Record name Urea, 1-allyl-3-phenyl-2-thio-
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Record name 1-allyl-3-phenyl-2-thiourea
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Record name N-Allyl-N′-phenylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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